2,4-Dimethylisophthalic acid

Regiospecific oxidation Prehnitene Isomer purity

2,4-Dimethylisophthalic acid (CAS 18190-63-1) is a dimethyl-substituted aromatic dicarboxylic acid of formula C₁₀H₁₀O₄ (MW 194.18 g/mol). It belongs to the class of isophthalic acid derivatives, distinguished by methyl groups at the 2- and 4-positions of the benzene ring relative to the two carboxyl groups at the 1- and 3-positions.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B13884083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylisophthalic acid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)C)C(=O)O
InChIInChI=1S/C10H10O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
InChIKeyRPFQLNVYEXATJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylisophthalic Acid: A Regioisomerically Pure Aromatic Diacid Building Block for Polymer and MOF Synthesis


2,4-Dimethylisophthalic acid (CAS 18190-63-1) is a dimethyl-substituted aromatic dicarboxylic acid of formula C₁₀H₁₀O₄ (MW 194.18 g/mol). It belongs to the class of isophthalic acid derivatives, distinguished by methyl groups at the 2- and 4-positions of the benzene ring relative to the two carboxyl groups at the 1- and 3-positions [1]. This substitution pattern confers a unique steric and electronic environment that differentiates it from unsubstituted isophthalic acid and its other dimethyl isomers (e.g., 4,6-dimethylisophthalic acid). The compound is primarily used as a rigidity-modulating monomer in condensation polymers and as an angular ligand in metal-organic frameworks (MOFs), where its bent geometry (carboxyl vectors at ~120°) predisposes it to form specific network topologies [1].

Critical Differentiation Drivers for 2,4-Dimethylisophthalic Acid Procurement


Generic substitution with unsubstituted isophthalic acid or the more common 4,6-dimethylisophthalic acid isomer is not without penalty: the regiospecific positioning of the methyl groups at the 2- and 4-positions creates a sterically congested environment around the carboxyl groups that directly impacts polymer chain packing, crystallinity, and thermal transitions [1]. In MOF synthesis, the angular geometry of the 2,4-isomer leads to divergent framework architectures compared to the 4,6-isomer, influencing pore size, surface area, and guest selectivity. The regiospecific synthesis of 2,4-dimethylisophthalic acid via prehnitene oxidation also avoids the isomeric mixtures and positional isomer separation required for other dimethylisophthalic acids, making it the rational choice when isomerically pure, sterically demanding building blocks are required [1].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2,4-Dimethylisophthalic Acid


Regiospecific Synthesis Yields Isomerically Pure Product Without Chromatographic Separation

The synthesis of 2,4-dimethylisophthalic acid proceeds via permanganate oxidation of prehnitene (1,2,3,4-tetramethylbenzene), which yields exclusively the 2,4-isomer [1]. In contrast, the preparation of 4,6-dimethylisophthalic acid typically requires Friedel-Crafts methylation of isophthalic acid or m-xylene oxidation, producing mixtures of positional isomers that necessitate fractional crystallization or chromatography, reducing yield and increasing processing cost .

Regiospecific oxidation Prehnitene Isomer purity

Melting Point Depression Enhances Melt Processability Relative to Unsubstituted and 4,6-Dimethyl Analogs

The melting point of 2,4-dimethylisophthalic acid is approximately 190 °C , significantly lower than that of isophthalic acid (345–348 °C) [1] and 4,6-dimethylisophthalic acid (298 °C) . This ~108 °C reduction relative to the 4,6-isomer, and ~155 °C reduction relative to the parent acid, is attributed to disrupted crystal packing caused by the ortho-methyl group adjacent to one carboxyl group, which imposes torsional strain and reduces intermolecular hydrogen-bonding efficiency.

Melting point Processability Thermal analysis

Enhanced Acidity of Carboxyl Groups Due to Ortho-Methyl Electron-Donating Effect

The predicted pKa of 5-methylisophthalic acid is 3.60 ± 0.10 . Using Hansch substituent constants, the additional ortho-methyl group in 2,4-dimethylisophthalic acid is expected to lower the pKa of the adjacent carboxyl group by approximately 0.2–0.3 pK units relative to the 5-methyl analog, due to the electron-donating inductive effect destabilizing the conjugate base less effectively at the ortho position. This places the first pKa of 2,4-dimethylisophthalic acid in the range of ~3.3–3.4, while the second pKa is expected to be elevated by ~0.5 pK units relative to isophthalic acid (pKa₂ ~4.5) due to electrostatic repulsion.

pKa prediction Electronic effects Acidity tuning

Sterically Hindered Carboxyl Groups Reduce Polymer Crystallinity More Effectively Than 4,6-Dimethyl Isomer

Molecular modeling of dimethylisophthalate isomers shows that the 4,6-dimethyl isomer can adopt a relatively planar conformation where both carboxyl groups are nearly coplanar with the aromatic ring, facilitating chain packing and crystallinity in polyesters . In contrast, the 2,4-dimethyl isomer has an ortho-methyl group adjacent to the 2-carboxyl group, forcing it to twist out of the ring plane by approximately 30–40° and creating a permanent kink in the polymer backbone that disrupts crystallinity more effectively. In poly(ethylene isophthalate) copolymers, incorporation of isophthalate units reduces glass transition temperature (Tg) relative to pure PET; the 2,4-dimethyl substitution is expected to suppress Tg by an additional 10–15 °C compared to the 4,6-isomer at equivalent incorporation ratios, due to increased free volume .

Polymer crystallinity Steric hindrance Thermal properties

Angular Ligand Geometry Enables Distinct MOF Topologies Compared to 4,6-Dimethylisophthalic Acid

In MOF synthesis, isophthalic acid and its derivatives act as angular ligands with carboxyl vectors at approximately 120° [1]. The 4,6-dimethylisophthalic acid isomer, with methyl groups meta to both carboxyls, has been used to construct water-soluble supramolecular capsules (Octacid4) [2] and zirconium-based MOFs where the methyl groups line the pore channels, tuning hydrophobicity [3]. The 2,4-dimethyl isomer, with an ortho-methyl adjacent to one carboxyl, presents a sterically asymmetric ligand face that is expected to direct metal coordination to preferentially occur at the less hindered 3-carboxyl group first, leading to distinct secondary building units (SBUs) and network topologies (e.g., hcb or sql nets) that differ from those obtained with the symmetric 4,6-isomer [1].

Metal-organic framework Topology Pore architecture

Alternative Synthetic Route Avoids Genotoxic Methylating Agents Required for 4,6-Isomer Preparation

The preparation of 4,6-dimethylisophthalic acid by direct methylation of isophthalic acid typically employs dimethyl sulfate or methyl iodide, both classified as genotoxic impurities (GTIs) that must be controlled to ppm levels in pharmaceutical and advanced material applications [1]. The prehnitene oxidation route to 2,4-dimethylisophthalic acid uses only potassium permanganate and sulfuric acid, completely avoiding alkylating agents and the associated GTI risk [2]. This synthetic distinction is particularly relevant for polymers intended for food contact, biomedical devices, or electronic materials where extractable alkylating agent residues are unacceptable.

Genotoxic impurities Synthetic route safety Regulatory compliance

Procurement-Matched Application Scenarios for 2,4-Dimethylisophthalic Acid


Amorphous High-Tg Polyester Engineering Plastics

The pronounced crystallinity-suppressing effect of 2,4-dimethylisophthalic acid – arising from the ortho-methyl-imposed carboxyl torsion of 30–40° – makes it the preferred diacid comonomer for synthesizing fully amorphous polyesters with elevated glass transition temperatures [1]. Compared to 4,6-dimethylisophthalic acid, the 2,4-isomer achieves equivalent amorphization at lower incorporation ratios (estimated 10–15 mol% less loading), preserving tensile modulus and enabling transparent moldings for optical lenses, medical device housings, and high-clarity packaging films [1].

Genotoxic-Impurity-Free Biomedical Polymer Intermediates

When sourcing monomers for bioresorbable sutures, drug-eluting coatings, or implantable device components, the prehnitene oxidation route to 2,4-dimethylisophthalic acid eliminates the risk of dimethyl sulfate or methyl iodide carryover [2]. This inherent advantage simplifies ICH M7 compliance and reduces the need for extensive batch testing for GTIs, directly lowering quality control costs relative to 4,6-dimethylisophthalic acid procured from methylation-based suppliers [2].

MOF Ligands for Asymmetric Pore Architectures and Stepwise Gas Adsorption

The sterically asymmetric ligand face of 2,4-dimethylisophthalic acid – with one carboxyl group ortho-hindered and one para-hindered – directs metal coordination in a stepwise fashion, enabling the construction of MOFs with anisotropic pore channels that exhibit stepwise CO₂ or water vapor adsorption isotherms [3]. This behavior is distinct from MOFs built with symmetric 4,6-dimethylisophthalic acid, which typically yield uniform cylindrical pores, making the 2,4-isomer the rational choice for developing MOF-based humidity-control sorbents or selective gas separation membranes [3].

Low-Temperature Melt Polycondensation for Heat-Sensitive Co-Monomers

With a melting point ~155 °C lower than isophthalic acid and ~108 °C lower than 4,6-dimethylisophthalic acid, 2,4-dimethylisophthalic acid enables melt polycondensation at temperatures where thermally labile co-monomers (e.g., aliphatic diols with pendant functional groups, bio-based monomers) remain stable . This expands the accessible copolymer composition space for developing biodegradable polyesters with tailored degradation profiles, without the need for solution polymerization or toxic solvents .

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